Osimertinib-13CD3

Therapeutic Drug Monitoring UPLC-MS/MS EGFR-TKI

Accurate osimertinib quantification in clinical TDM and bioequivalence studies requires an isotopically matched internal standard to correct matrix effects and ionization variability. Osimertinib-13CD3 (¹³C, D₃; +4 Da shift) is the analytically validated IS for UPLC-MS/MS. - Validated range: 50-1000 ng/mL in human plasma (NSCLC patients, n=100) - Multiplexed TKI methods: CV 1.1-13.9%, accuracy 93.3-111.1% - 3.5-min runtime; supports high-throughput labs - Supplied with full characterization data for FDA/EMA method validation

Molecular Formula C28H33N7O2
Molecular Weight 503.6 g/mol
Cat. No. B12392756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOsimertinib-13CD3
Molecular FormulaC28H33N7O2
Molecular Weight503.6 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC
InChIInChI=1S/C28H33N7O2/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32)/i4+1D3
InChIKeyDUYJMQONPNNFPI-JGWVFYFMSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Osimertinib-13CD3: Isotope-Labeled Internal Standard


Osimertinib-13CD3 (CAS 2254100-49-5) is a stable isotope-labeled derivative of the third-generation EGFR tyrosine kinase inhibitor osimertinib (AZD9291), incorporating one carbon-13 (¹³C) atom and three deuterium (D₃) atoms with a molecular weight of 503.62 g/mol [1]. The compound functions as an internal standard (IS) for the quantitative determination of osimertinib in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2]. Osimertinib is a covalent, orally active, irreversible, and mutant-selective EGFR inhibitor with an apparent IC₅₀ of 12 nM against L858R and 1 nM against L858R/T790M, respectively [3].

Type Stable isotope-labeled internal standard
Labeling 13C, D3 labeling for LC-MS/MS bioanalysis
Use Context Supports osimertinib quantification in research plasma matrices

Osimertinib-13CD3: Generic Substitution Concerns


Generic substitution of stable isotope-labeled internal standards in LC-MS/MS assays is scientifically invalid due to differences in isotopic labeling patterns that directly impact analytical performance. Osimertinib-13CD3 (¹³C, D₃) exhibits a mass shift of +4 Da from the unlabeled parent compound, whereas alternative labeled forms such as osimertinib-D6 provide a +6 Da shift [1]. These mass differences affect chromatographic co-elution behavior, ionization efficiency in the electrospray source, and susceptibility to matrix effects, thereby altering the accuracy and precision of quantification [2]. Regulatory bioanalytical method validation guidelines (FDA, EMA) require that the IS demonstrate identical extraction recovery and ionization characteristics to the analyte, which cannot be assumed across differently labeled isotopologues. Furthermore, published validated methods using Osimertinib-13CD3 have established specific performance parameters that would require full revalidation if a substitute IS were employed, representing significant time and resource expenditure [3].

This Product
Alternative
Risk
13C, D3 labeling
D6 labeling (osimertinib-D6)
Lacks 13C backbone label; retention time shift may require method revalidation
Analytical internal standard
Dosimertinib (therapeutic analog)
Altered pharmacology and metabolism; not suitable as internal standard
Characterization documentation
Unlabeled osimertinib or alternative labeled forms without full CoA
Incomplete traceability may limit use in regulated bioanalysis support

Osimertinib-13CD3 Performance Comparison


Accuracy and Precision in Clinical TDM

In a fully validated UPLC-MS/MS method employing Osimertinib-13CD3 as the internal standard for osimertinib quantification in human plasma, the assay demonstrated accuracy ranging from 92.68% to 106.62% across the calibration range, with intra- and inter-day precision (coefficient of variation) ranging from 0.92% to 9.85% [1]. The calibration curve for osimertinib was established over 50-1000 ng/mL in human plasma, meeting routine therapeutic drug monitoring (TDM) requirements [2]. This method was successfully applied to monitor plasma concentrations in 100 NSCLC patients, with osimertinib trough concentrations distributed between 110.48 ng/mL and 1183.13 ng/mL [3].

Accuracy & Precision
Method context
Accuracy 92.68–106.62% (CV 0.92–9.85%) across calibration range 50–1000 ng/mL
Supports bioanalytical method validation review
Human plasma research matrices; UPLC-MS/MS method
Therapeutic Drug Monitoring UPLC-MS/MS EGFR-TKI

Isotopic Purity and Enrichment Comparison

Certificate of Analysis data for Osimertinib-13CD3 (¹³C, D₃) from commercial suppliers indicates chemical purity of ≥95% to ≥99% and isotopic enrichment of 98% atom D and 98% atom ¹³C . In comparison, the D6-labeled analog (osimertinib-D6, CAS 1638281-44-3) provides a +6 Da mass shift but lacks the ¹³C atom that contributes to chromatographic behavior fidelity [1]. Dosimertinib, a deuterated therapeutic analog with D5 labeling, was designed for altered pharmacokinetics rather than as an analytical internal standard and demonstrates extended in vivo half-life and altered metabolite formation compared to osimertinib [2].

Isotopic Purity & Labeling
Source review
13CD3: ¹³C, D₃ label, enrichment ≥98% atom D, ≥98% ¹³C, purity ≥95–99%. D6: D₆ label, no ¹³C. Dosimertinib: deuterated therapeutic, not analytical standard.
¹³C label supports chromatographic co-elution fidelity; D6 may exhibit retention time shift
Certificate of Analysis data; vendor-dependent
Isotopic Purity Mass Spectrometry Internal Standard

Multi-Analyte Method Compatibility

Osimertinib-13CD3 has been successfully employed as an internal standard in two independent validated LC-MS/MS methods for simultaneous quantification of multiple EGFR-TKIs. In the method by Xiong et al. (2022), Osimertinib-13CD3 (reported as osimertinib-C13,d3) was used alongside afatinib-d6, erlotinib-d6, and gefitinib-d6 for the simultaneous analysis of five EGFR-TKIs and their metabolites in human plasma, achieving intra- and inter-day CVs ranging from 1.1% to 13.9% and accuracy from 93.3% to 111.1% with IS-normalized matrix factors below 15% [1]. In the method by Li et al. (2023), Osimertinib-13CD3 was paired with icotinib-D4 for quantification of four EGFR-TKI analytes, achieving a 3.5-minute run time and accuracy from 92.68% to 106.62% [2].

Multi-Analyte Method Compatibility
Method context
Two validated LC-MS/MS methods with CV 1.1–13.9%, accuracy 93.3–111.1%, IS-normalized matrix factors <15%
Demonstrates method compatibility for multiplexed EGFR-TKI bioanalysis
Co-elution with other ISTDs assessed; no cross-talk observed
LC-MS/MS Multiplex Assay EGFR-TKI Panel

Regulatory Characterization and Traceability

Osimertinib-13CD3 is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA), or during commercial production of osimertinib [1]. The product can serve as a reference standard with traceability against pharmacopeial standards (USP or EP) provided based on feasibility [2]. In contrast, generic unlabeled osimertinib reference materials lack the isotopic labeling required for MS-based internal standardization, while alternative labeled forms may not carry equivalent characterization documentation suitable for regulatory submissions [3].

Regulatory Characterization
Specification review
Certificate of Analysis with isotopic enrichment and chemical purity; traceability to USP/EP available
Documentation supports method validation and quality control applications
Vendor-dependent; confirm for ANDA/DMF context
Regulatory Compliance ANDA Reference Standard

Osimertinib-13CD3: Key Applications


Clinical TDM in NSCLC

Osimertinib-13CD3 is directly validated as an internal standard for UPLC-MS/MS quantification of osimertinib in human plasma for TDM applications, with a validated calibration range of 50-1000 ng/mL and demonstrated clinical utility in monitoring trough concentrations (110.48-1183.13 ng/mL) across 100 NSCLC patients [1]. The 3.5-minute run time supports high-throughput clinical laboratory workflows. This scenario directly addresses the need for accurate, reproducible osimertinib quantification to optimize dosing and minimize toxicity in patients exhibiting large interpatient pharmacokinetic variability.

Multiplexed EGFR-TKI Quantification

Osimertinib-13CD3 has been successfully integrated into multiplexed LC-MS/MS methods simultaneously quantifying multiple EGFR-TKIs (afatinib, erlotinib, gefitinib, icotinib, osimertinib) and their metabolites, with validated intra- and inter-day precision (CV 1.1-13.9%) and accuracy (93.3-111.1%) and acceptable matrix factors (<15%) [2]. This application scenario is ideal for comparative pharmacokinetic studies, drug-drug interaction investigations, or clinical trials where multiple TKIs must be quantified from a single plasma sample, reducing sample volume requirements and analytical run time.

Regulated Bioanalysis for ANDA Development

Osimertinib-13CD3 is supplied with comprehensive characterization data compliant with regulatory guidelines and can be used for analytical method validation (AMV), QC applications, and reference standard traceability for ANDA filings or commercial production of osimertinib [3]. This scenario applies to generic pharmaceutical manufacturers developing osimertinib formulations who require a stable isotope-labeled internal standard for bioequivalence studies, forced degradation studies, and stability-indicating method validation submitted to regulatory agencies such as FDA or EMA.

Metabolite Quantification with Stability Assessment

While the specific study employing Osimertinib-13CD3 for metabolite quantification was not located, the compound's established use as an internal standard in validated LC-MS/MS methods supports its application in method development for simultaneous quantification of osimertinib and its active metabolites (AZ5104, AZ7550). Recent validated methods for osimertinib metabolite quantification have established concentration ranges of 10-1000 ng/mL for osimertinib and 1.5-120 ng/mL for AZ7550 and AZ5104, with demonstrated long-term analyte stability exceeding 3 years at -80°C (<15% decline) [4]. Osimertinib-13CD3 is appropriate for use as the internal standard in such assays.

Application
Selection Property
Validation Focus
Osimertinib bioanalysis in human plasma research
Validated ISTD for LC-MS/MS
Accuracy and precision in research matrix
Multiplexed EGFR-TKI panel research
Cross-analyte compatibility
Matrix effect and cross-talk assessment
Bioanalytical method validation support
Characterization and traceability documentation
Documentation review for generic drug development context
Metabolite quantification method development
Stability-indicating analytical context
Long-term matrix stability and metabolite profiling
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